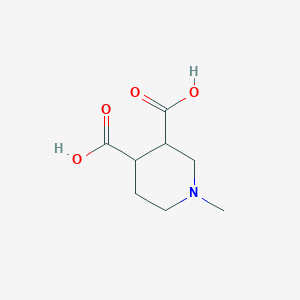

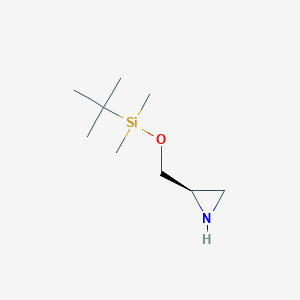

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジンは、キラルなアジリジン誘導体です。アジリジンは、高い環ひずみと反応性を特徴とする、3員環の窒素含有ヘテロ環です。tert-ブチルジメチルシリル基の存在は、立体保護を提供し、分子の安定性を高め、さまざまな合成用途に役立ちます。

2. 製法

合成経路と反応条件: (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジンの合成は、通常、以下の手順を伴います。

出発物質: 合成は、適切なキラルな前駆体から始まります。

保護: 前駆体のヒドロキシル基は、イミダゾールなどの塩基の存在下、tert-ブチルジメチルシリルクロリドを使用して保護されます。

アジリジン化: 保護された中間体は、塩基性条件下、クロラミンTまたは類似の窒素源などの試薬を使用してアジリジン化されます。

工業生産方法: (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジンの工業生産方法は、実験室規模の合成手順のスケールアップを伴います。これには、収率と純度を高めるために、温度や溶媒の選択などの反応条件を最適化することが含まれます。効率と安全性を向上させるために、連続フロー反応器を使用することもできます。

反応の種類:

置換反応: アジリジン環は、アミン、アルコール、チオールなどの求核剤による求核置換反応を受けることができます。このとき、環が開環します。

酸化と還元: アジリジン環は、酸化されてアジリジニウムイオンを形成したり、還元されてアミンを形成したりすることができます。

開環反応: アジリジン環は、求電子剤または求核剤によって開環することができ、さまざまな官能基化されたアミンを生成します。

一般的な試薬と条件:

求核剤: アンモニア、第一級および第二級アミン、アルコール、チオール。

酸化剤: 過酸、過酸化水素。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

主要な生成物:

官能基化されたアミン: 開環反応から生成される生成物。

アジリジニウムイオン: 酸化反応中に生成されます。

化学:

キラルアミンの合成: (R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジンは、医薬品や農薬の重要な中間体であるキラルアミンの合成のビルディングブロックとして使用されます。

生物学と医学:

創薬: この化合物は、潜在的な薬物候補を含む生物活性分子の合成に使用されます。

産業:

材料科学: ポリマーやコーティングなど、特定の特性を持つ先端材料の調製に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor.

Protection: The hydroxyl group of the precursor is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Aziridination: The protected intermediate undergoes aziridination using a reagent like chloramine-T or a similar nitrogen source under basic conditions.

Industrial Production Methods: Industrial production methods for ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Types of Reactions:

Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The aziridine ring can be oxidized to form aziridinium ions or reduced to form amines.

Ring-Opening Reactions: The aziridine ring can be opened by electrophiles or nucleophiles, leading to the formation of various functionalized amines.

Common Reagents and Conditions:

Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols.

Oxidizing Agents: Peracids, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Functionalized Amines: Products formed from ring-opening reactions.

Aziridinium Ions: Formed during oxidation reactions.

Chemistry:

Synthesis of Chiral Amines: ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is used as a building block for the synthesis of chiral amines, which are important intermediates in pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.

作用機序

(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジンの作用機序は、アジリジン環の活性化を伴います。環ひずみは、それを非常に反応性にし、さまざまな求核剤との開環反応を可能にします。tert-ブチルジメチルシリル基は立体保護を提供し、中間体の安定性を高め、選択的な反応を促進します。

類似の化合物:

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジン: この化合物のエナンチオマー。

N-置換アジリジン: 窒素原子に異なる置換基を持つ化合物。

独自性:

キラリティ: (R)配置は、特定の立体化学的特性を提供し、不斉合成において価値があります。

立体保護: tert-ブチルジメチルシリル基は、反応における安定性と選択性を高めます。

この記事では、(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)アジリジンの包括的な概要を提供し、その導入、製法、化学反応、科学研究への応用、作用機序、類似の化合物との比較を網羅しています。

類似化合物との比較

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine: The enantiomer of the compound.

N-Substituted Aziridines: Compounds with different substituents on the nitrogen atom.

Uniqueness:

Chirality: The ®-configuration provides specific stereochemical properties, making it valuable in asymmetric synthesis.

Steric Protection: The tert-butyldimethylsilyl group enhances stability and selectivity in reactions.

This detailed article provides a comprehensive overview of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

特性

CAS番号 |

247130-38-7 |

|---|---|

分子式 |

C9H21NOSi |

分子量 |

187.35 g/mol |

IUPAC名 |

[(2R)-aziridin-2-yl]methoxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8,10H,6-7H2,1-5H3/t8-/m1/s1 |

InChIキー |

NWPUMKGFDDAUSS-MRVPVSSYSA-N |

異性体SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CN1 |

正規SMILES |

CC(C)(C)[Si](C)(C)OCC1CN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)

![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)